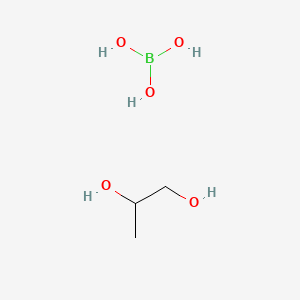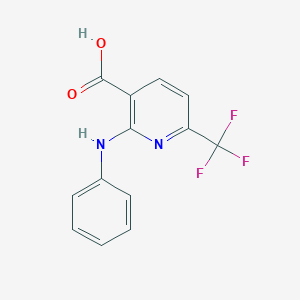
3-(2-Chloroethoxy)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(2-Chloroethoxy)benzonitrile is an organic compound with the molecular formula C9H8ClNO It is a derivative of benzonitrile, where a 2-chloroethyl group is attached to the benzene ring through an ether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethoxy)benzonitrile typically involves the reaction of 3-hydroxybenzonitrile with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage. The general reaction scheme is as follows:
3-Hydroxybenzonitrile+2-ChloroethanolK2CO3this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
3-(2-Chloroethoxy)benzonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst like palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic substitution: Formation of substituted benzonitriles.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzylamine derivatives.
科学的研究の応用
3-(2-Chloroethoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-Chloroethoxy)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The chloroethyl group can act as an alkylating agent, potentially modifying nucleophilic sites in biomolecules such as DNA or proteins. This can result in various biological effects, including cytotoxicity or modulation of enzyme activity.
類似化合物との比較
Similar Compounds
- 3-[(2-Bromoethyl)oxy]benzonitrile
- 3-[(2-Iodoethyl)oxy]benzonitrile
- 3-[(2-Fluoroethyl)oxy]benzonitrile
Uniqueness
3-(2-Chloroethoxy)benzonitrile is unique due to the presence of the chloroethyl group, which imparts specific reactivity and properties. Compared to its bromo, iodo, and fluoro analogs, the chloro derivative may exhibit different reactivity patterns and biological activities. The choice of halogen can influence the compound’s stability, solubility, and interaction with other molecules.
特性
分子式 |
C9H8ClNO |
|---|---|
分子量 |
181.62 g/mol |
IUPAC名 |
3-(2-chloroethoxy)benzonitrile |
InChI |
InChI=1S/C9H8ClNO/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6H,4-5H2 |
InChIキー |
IYWYLHUQGUIKHO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OCCCl)C#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(+/-)-6-Fluoro-3-[1-(3-hydroxybutyl)-4-piperidinyl]-1,2-benzisoxazole](/img/structure/B8377990.png)


![8-Amino-1,4-dioxa-spiro[4.6]undecane-8-carboxylic acid](/img/structure/B8378010.png)

![5-Chloro-2-[(5-chloropyridin-2-yl)oxy]benzoic acid](/img/structure/B8378015.png)






